molecular formula C3H7NO3 B7803347 L-Serine CAS No. 6898-95-9

L-Serine

Cat. No.: B7803347
CAS No.: 6898-95-9
M. Wt: 105.09 g/mol
InChI Key: MTCFGRXMJLQNBG-REOHCLBHSA-N
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Description

L-Serine (CAS 56-45-1) is a non-essential, proteinogenic amino acid that serves as a critical biosynthetic precursor in central nervous system metabolism and cellular proliferation . As a polar amino acid with a hydroxymethyl side chain, it is encoded by the codons UCU, UCC, UCA, UCG, AGU, and AGC . In research applications, this compound is recognized for its essential role as a precursor to other amino acids including glycine and cysteine, nucleotides like purines and pyrimidines, and sphingolipids crucial for neural cell differentiation and survival . It is a key node in one-carbon unit metabolism and the folate cycle, acting as a methyl donor . This compound is primarily synthesized de novo in glial cells from the glycolytic intermediate 3-phosphoglycerate . Its enantiomer, D-serine, produced by the enzyme serine racemase, functions as a potent neuromodulator by co-activating NMDA receptors, implicating it in synaptic plasticity and neuronal signaling . Contemporary studies highlight this compound's significant research value in neuroprotection and mitigating neuroinflammation, with potential therapeutic relevance for neurological conditions . It activates glycine receptors and upregulates PPAR-γ, leading to anti-inflammatory effects and reduced production of pro-inflammatory cytokines, as observed in models of traumatic brain injury . Furthermore, its role extends to immune metabolism, where it supports the mTOR signaling pathway, influencing the proliferation and differentiation of immune cells such as T cells and neutrophils . Emerging research also indicates its potential in metabolic studies and bone regeneration, where it has been shown to enhance bone formation and inhibit osteoclast activity in pre-clinical models . This product is intended for research purposes only in biochemical and cell culture applications. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(2S)-2-amino-3-hydroxypropanoic acid
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InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1
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InChI Key

MTCFGRXMJLQNBG-REOHCLBHSA-N
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Canonical SMILES

C(C(C(=O)O)N)O
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Isomeric SMILES

C([C@@H](C(=O)O)N)O
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Molecular Formula

C3H7NO3
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Related CAS

25821-52-7
Record name L-Serine homopolymer
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DSSTOX Substance ID

DTXSID301031857, DTXSID60883230
Record name (2S)-2-Amino-3-hydroxy-propanoic acid
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Molecular Weight

105.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
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Solubility

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL
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Density

1.6 g/cu cm @ 22 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS

CAS No.

56-45-1, 6898-95-9
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Melting Point

228 °C (decomposes), 228 °C
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Preparation Methods

Serine Hydroxymethyltransferase (SHMT)-Mediated Conversion

The enzymatic synthesis of this compound leverages SHMT to catalyze the reversible conversion of glycine and formaldehyde into this compound. A patented method involves pretreating microbial cells (e.g., Corynebacterium glutamicum) to selectively inhibit serine deaminase (SD) activity while preserving SHMT functionality. This is achieved by maintaining dissolved oxygen levels ≥1 ppm during cell suspension pretreatment at ≤60°C. The reaction proceeds under alkaline conditions (pH 6–9) at 40–50°C for 20–30 hours, using glycine (5M) and formaldehyde (37–43% formalin) as substrates. Post-reaction, the mixture is acidified to pH ≤5, filtered to remove cell debris, and crystallized to yield this compound with minimal decomposition.

Key Process Parameters:

ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes SHMT activity
pH7.5–8.0Stabilizes enzyme structure
Formaldehyde AdditionContinuous feedingPrevents enzyme inhibition

This method achieves a molar conversion efficiency of 46–53% from glycine, though yields are limited by substrate inhibition and byproduct formation.

Crystallization and Optical Purity Enhancement

A solvent-mediated crystallization process using methanol-water (60:40 wt/wt) at 313.15 K for 48 hours enriches this compound optical purity to 99.4%. Starting with a racemic mixture, the slurry reaches thermodynamic equilibrium, favoring L-enantiomer crystallization due to differential solubility. The liquid phase is filtered and dried, yielding high-purity crystals suitable for pharmaceutical applications.

Microbial Fermentation Strategies

Metabolic Engineering of Escherichia coli

E. coli strains engineered for this compound production involve deletions of serine degradation genes (sdaA, sdaB, tdcG, glyA) and overexpression of feedback-resistant serine biosynthesis enzymes (serA^\text{fbr}, serB, serC). Fed-batch fermentation with glucose feeding achieves 11.7 g/L this compound at 0.43 g/g glucose yield. However, serine toxicity (>1.6 g/L) initially limited biomass accumulation, necessitating adaptive laboratory evolution (ALE) to enhance tolerance. Mutations in thrA (S357R) and overexpression of the eamA transporter increased tolerance to 25 g/L, enabling prolonged fermentation.

Comparative Performance of Engineered Strains:

StrainGenetic ModificationsMaximum Titer (g/L)Yield (g/g glucose)
Q1 (Parental)ΔsdaA, ΔsdaB, ΔtdcG, ΔglyA8.30.42
Q1(DE3) thrA S357R+ thrA mutation, eamA overexpression11.70.43

Coryneform Bacterium Fermentation

Coryneform bacteria (e.g., Corynebacterium glutamicum) with enhanced phosphoserine phosphatase (PSP) activity produce this compound via glycolytic intermediates. By overexpressing serB and serC, these strains bypass feedback inhibition, achieving titers of 53 g/L in glycine-methanol media. This method avoids precursor dependency, reducing costs compared to enzymatic approaches.

Abiotic and Chemical Synthesis

UV-Induced Formation in Interstellar Ices

This compound forms abiotically under UV irradiation of methanol, water, hydrogen cyanide, and ammonia ices. This pathway, relevant to astrobiology, highlights serine’s prebiotic potential but lacks industrial scalability due to low yields and uncontrolled stereochemistry.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsIndustrial Relevance
Enzymatic SynthesisHigh optical purity (99.4%)Substrate inhibition, high costsPharmaceutical
Microbial FermentationScalable, high yield (0.43 g/g)Toxicity challenges, genetic complexityBulk production
Chemical SynthesisPrebiotic insightsNon-scalable, low yieldExperimental

Chemical Reactions Analysis

Aldehyde Condensation

L-serine reacts with aldehydes (e.g., formaldehyde) under enzymatic catalysis to form derivatives like β-methyl-L-serine:

L-β-alanine+CH2Oenzymeβ-methyl-L-serine\text{L-β-alanine} + \text{CH}_2\text{O} \xrightarrow{\text{enzyme}} \beta\text{-methyl-L-serine}

  • Optimal conditions : 20–40°C, pH 6–8 .

  • Stereoselectivity : >90% L-enantiomer yield .

DerivativeSubstrateAldehydeEnzyme Source
β-Methyl-L-serineL-β-alanineFormaldehydeRecombinant protein
β-Ethyl-L-serineL-2-amino-n-butyric acidFormaldehydeRecombinant protein

Racemization and Pyruvate Formation

Serine racemase catalyzes:

This compoundD-serine\text{this compound} \rightleftharpoons \text{D-serine}

Simultaneously, it dehydrates this compound to pyruvate:

This compoundpyruvate+NH3+H2O\text{this compound} \rightarrow \text{pyruvate} + \text{NH}_3 + \text{H}_2\text{O}

  • Kinetics : Pyruvate formation rate = 2.5× faster than D-serine synthesis .

  • Deuterium exchange : Observed in heavy water (D2O\text{D}_2\text{O}), revealing a novel side reaction .

Periodate-Mediated Oxidation

In alkaline medium (30°C):

This compound+IO42-hydroxyethanal+NH3+CO2+IO3\text{this compound} + \text{IO}_4^- \rightarrow \text{2-hydroxyethanal} + \text{NH}_3 + \text{CO}_2 + \text{IO}_3^-

  • Rate law : First-order in [serine] and [periodate] .

  • Key findings :

    • Rate decreases with increasing [OH^-] (Table 1).

    • Activation energy = 63.1 kJ/mol .

Table 1 : Effect of [OH^-] on pseudo-first-order rate constants (kk') at 30°C

[OH^-] (mol/dm³)k×104k' \times 10^4 (s⁻¹)
0.2018.2
0.5010.4
0.707.8

Thermochemical Data

Proton affinity of deprotonated this compound:

ΔrH=1391±22kJ/mol (gas phase)[8]\Delta_r H^\circ = 1391 \pm 22 \, \text{kJ/mol (gas phase)}[8]

Role in Neuromodulation

D-serine, synthesized from this compound by serine racemase, co-activates NMDA receptors via the glycine-binding site (NR1 subunit). Overexpression correlates with neurotoxicity, while deficiency links to schizophrenia .

Mechanism of Action

L-serine exerts its effects through various mechanisms:

Comparison with Similar Compounds

Inhibitory Potency in Enzymatic Contexts

L-serine exhibits distinct inhibitory properties compared to other phosphatase inhibitors. In Mycobacterium tuberculosis SerB2 (MtSerB2), this compound acts as a feedback inhibitor with an IC50 of 0.78 mM, outperforming Chlorpromazine (IC50 = 0.92 mM) and Sodium vanadate (IC50 = 2.5 mM) . However, its efficacy drops drastically against the PSP domain (IC50 = 823.7 mM), suggesting binding specificity to ACT domains rather than the catalytic site. This contrasts with non-competitive inhibitors like Chlorpromazine, which target alternative regions (e.g., Arg177) .

Table 1: Inhibitory Potency of Compounds Against MtSerB2

Compound IC50 (Full-Length) IC50 (PSP Domain)
This compound 0.78 mM 823.7 mM
Chlorpromazine 0.92 mM 6.25 mM
Sodium vanadate 2.5 mM 2.5 mM

Enzymatic Affinity and Utilization

Enzymes utilizing this compound exhibit varied substrate affinities. Serine racemase, which converts this compound to D-serine, has a Km of 4–10 mM , while cystathionine β-synthase (involved in homocysteine metabolism) shows a similar low affinity (Km > 4 mM) . This contrasts with glycolysis, which produces ATP with a lower ATP-to-enzyme ratio (3.8:1) compared to this compound catabolism (15:1 via this compound deaminase) .

Neurological Role and Comparison with Glycine

Both this compound and glycine are neurotransmitters, but this compound is critical for CNS development due to its de novo synthesis in astrocytes. Glycine levels are more dependent on dietary intake and hepatic synthesis. Deficiencies in this compound biosynthesis cause irreversible neurological damage, whereas glycine deficiencies are rare .

Derivative Compounds: this compound vs. Phosphatidylserine

Phosphatidylserine, a phospholipid derived from this compound, shares therapeutic benefits (e.g., cognitive enhancement) but differs in bioavailability. While this compound supplements directly modulate oxidative stress and neuropeptide expression , phosphatidylserine’s effects are mediated through membrane integration and signaling pathways .

Antioxidant Mechanisms

This compound upregulates Nrf2 and HO-1 in endothelial cells, reducing ROS and improving oxidative stress markers (e.g., MDA, GSH) . This mechanism is distinct from antioxidants like vitamin C, which directly scavenge free radicals. This compound’s dual role as a metabolic precursor and antioxidant underscores its uniqueness .

Structural Polymorphism

This compound exists in three polymorphs (I, II, III) with differing mechanical properties. Polymorph I has a higher bulk modulus (23.4 GPa) than II (14.7 GPa) and III (13.9 GPa), reflecting structural variations in hydrogen bonding . Such polymorphism is rare among amino acids and impacts its industrial crystallization .

Therapeutic Efficacy and Risks

This compound improves symptoms in hereditary neuropathies (e.g., HSAN1) but exacerbates lipid accumulation in SPTLC2-ALS patients, highlighting context-dependent risks .

Biological Activity

L-serine is a non-essential amino acid that plays a crucial role in various biological processes, particularly in the central nervous system (CNS). Its significance extends to neurotransmission, metabolic pathways, and potential therapeutic applications in neurological disorders. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Metabolic Role of this compound

This compound is synthesized primarily in astrocytes and serves as a precursor for several important biomolecules. It is involved in:

  • Protein Synthesis : this compound is integral to the synthesis of proteins and enzymes necessary for cellular functions.
  • Sphingolipid Formation : It contributes to the production of sphingolipids, which are vital for cell membrane integrity and signaling.
  • Neurotransmitter Regulation : this compound can be converted into D-serine, a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory formation .

Table 1: Key Metabolic Pathways Involving this compound

PathwayFunction
Protein SynthesisBuilding blocks for proteins
Sphingolipid BiosynthesisCell membrane structure and signaling
D-Serine ProductionModulation of NMDA receptor activity

Neurological Implications

This compound's role in the CNS has garnered attention due to its neuroprotective properties. Studies indicate that it may help mitigate neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

Case Study: this compound in Alzheimer's Disease

In a controlled study involving rat models of AD, treatment with this compound resulted in:

  • Improved performance in cognitive tasks (Morris Water Maze test).
  • Reduced levels of amyloid-beta plaques, associated with AD pathology.
  • Attenuation of neurofibrillary tangles, a hallmark of AD .

Therapeutic Potential

Recent clinical trials have explored the therapeutic potential of this compound supplementation, particularly in conditions linked to NMDA receptor dysfunction.

Study on GRIN2B-related Disorders

A series of n-of-1 trials were conducted to evaluate the efficacy of this compound in children with GRIN2B mutations. The primary outcomes included assessments of developmental skills and overall quality of life indicators:

  • Results : Initial findings suggest improvements in cognitive function and daily living skills among participants receiving this compound compared to placebo .

Table 2: Summary of Clinical Trials Involving this compound

Study TypeConditionDosageOutcome
Case StudyGRIN2B-related NDDIndividualizedImproved cognitive function
Preclinical TrialALS210 mg/kg/day (p.o.)Reduced reactive gliosis
Animal ModelAlzheimer's Disease62.5 mg/mL (i.p.)Decreased amyloid-beta production

Dietary Sources and Cognitive Function

Research indicates that dietary intake of serine is associated with cognitive function. A study highlighted that higher consumption of serine from dairy products correlates with better memory performance in adults .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways of L-serine in mammalian systems, and what experimental methods are used to quantify their activity?

  • This compound is synthesized via the phosphorylated pathway (3-phosphoglycerate → phosphoserine → this compound) and the glycine-serine interconversion pathway mediated by serine hydroxymethyltransferase (SHMT). To quantify pathway activity, researchers employ isotopic tracing (e.g., ¹³C-glucose) coupled with LC-MS to track carbon flux. Enzyme kinetics assays (e.g., PSPH phosphatase activity) and RT-qPCR for gene expression (e.g., PSPH, SHMT1/2) are standard .

Q. How can researchers assess the role of this compound in neuronal function using in vitro models?

  • Primary neuronal cultures or iPSC-derived neurons are treated with this compound-depleted media to mimic deficiency states. Functional assays include electrophysiology (patch-clamp for NMDA receptor activity), immunostaining for synaptic markers (e.g., synaptophysin), and metabolomic profiling to correlate serine levels with neurotransmitter synthesis (e.g., D-serine, glycine). Controls should include this compound supplementation to rescue phenotypes .

Q. What standardized assays are recommended for measuring this compound concentrations in biological samples?

  • High-performance liquid chromatography (HPLC) with fluorescence detection (pre-column derivatization using o-phthalaldehyde) provides sensitivity for low-concentration samples (e.g., CSF). For high-throughput analysis, LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-L-serine) ensures precision. Enzymatic assays (e.g., serine dehydratase coupled to NADH oxidation) are cost-effective alternatives .

Advanced Research Questions

Q. How can discrepancies between in silico metabolic predictions (e.g., E. coli models) and experimental data on this compound biosynthesis be resolved?

  • Discrepancies often arise from incorrect assumptions about reaction reversibility. For example, E. coli models initially predicted this compound synthesis via glycine hydroxymethyltransferase (GHMT2r) reversibility, but experimental fitness data showed serA/B/C knockout strains retained viability. Curating models to enforce GHMT2r irreversibility and validating with ¹³C-flux balance analysis (FBA) reconciles predictions with empirical data .

Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound's neurorestorative effects in stroke models?

  • In permanent middle cerebral artery occlusion (pMCAO) models, administer this compound intravenously post-injury at therapeutic windows (e.g., 6–24 hours). Use MRI/MRS for real-time tracking of infarct volume and serine metabolism. Histopathological endpoints (e.g., BrdU+ neural stem cells, CD31+ microvessels) must be paired with behavioral tests (e.g., Morris water maze) to link biochemical changes to functional recovery .

Q. How should researchers address conflicting data on this compound's efficacy in neurodegenerative disease models?

  • Contradictions may stem from model-specific variability (e.g., transgenic vs. toxin-induced Parkinson’s models). Standardize dosing regimens (e.g., 100–300 mg/kg/day in rodents) and control for dietary serine intake. Meta-analyses using PRISMA guidelines can identify confounding factors (e.g., gut microbiota serine production) .

Q. What strategies optimize CRISPR-Cas9 screens for identifying this compound sensitivity genes in cancer cell lines?

  • Use pooled sgRNA libraries in serine-depleted media and apply positive selection for resistant clones. Integrate RNA-seq to validate hits (e.g., PHGDH amplification) and cross-reference with DepMap dependency data. Functional validation via shRNA knockdown and rescue experiments with serine precursors (e.g., 3-phosphoglycerate) confirms mechanistic links .

Methodological Frameworks

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps (e.g., serine’s role in neurovascular unit repair) .
  • Data Analysis : Apply Cyber-T for microarray statistical rigor (ANOVA with Benjamini-Hochberg correction) and PicroPrep for noise reduction in transcriptomic datasets .
  • Reproducibility : Document synthetic protocols for novel serine analogs in Supporting Information, including NMR/HPLC purity data (>95%) and detailed reaction conditions (e.g., solvent, catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.